Crizotinib - 877399-52-5

Crizotinib

Catalog Number: EVT-287523
CAS Number: 877399-52-5
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Crizotinib is a small molecule inhibitor of receptor tyrosine kinases (RTKs) c-Met (also known as Hepatocyte Growth Factor Receptor) and Anaplastic Lymphoma Kinase (ALK). [] It is an orally bioavailable, ATP-competitive inhibitor, meaning it binds to the ATP-binding site of these kinases and prevents their activation. [] Crizotinib has been extensively validated as a highly specific inhibitor of c-Met and ALK, showing minimal activity against over 120 other RTKs. [] In scientific research, crizotinib serves as a valuable tool for studying the roles of c-Met and ALK in various cellular processes, including cell growth, proliferation, survival, and migration. []

Future Directions
  • Overcoming drug resistance: Continued research is needed to identify and characterize novel mechanisms of crizotinib resistance and to develop new therapeutic strategies to overcome them. [, , ] This includes the development of next-generation inhibitors with broader activity against resistant ALK and c-Met mutants and the exploration of combination therapies that target multiple signaling pathways.
  • Expanding therapeutic applications: Further investigations are warranted to explore the potential of crizotinib in treating other cancers driven by ALK and c-Met, beyond NSCLC and ALCL. []
  • Developing personalized medicine approaches: The identification of predictive biomarkers that can accurately identify patients who are most likely to benefit from crizotinib therapy is crucial for improving treatment outcomes. [] This involves investigating the role of specific ALK and c-Met alterations, as well as other genetic and molecular factors, in predicting response to crizotinib.
  • Utilizing advanced imaging techniques: Further development and application of PET imaging with -crizotinib and other radiolabeled ALK and c-Met inhibitors can provide valuable insights into drug distribution, pharmacokinetics, and mechanisms of action in vivo. [] This information can guide the development of strategies for optimizing drug delivery and improving therapeutic efficacy.

Ceritinib

Compound Description: Ceritinib (Zykadia®) is a second-generation ALK inhibitor that exhibits greater potency against ALK compared to Crizotinib []. It has been approved by the FDA and EMA for ALK-positive NSCLC patients who have progressed on or are intolerant to Crizotinib [].

Relevance: Ceritinib is structurally related to Crizotinib and functions as a more potent inhibitor of ALK, making it effective in overcoming acquired resistance to Crizotinib [, ]. Clinical trials have shown promising results for Ceritinib in treating Crizotinib-refractory ALK-positive NSCLC [].

Alectinib

Compound Description: Alectinib (Alecensa®) is another second-generation ALK inhibitor with improved potency compared to Crizotinib, demonstrating efficacy in Crizotinib-resistant ALK-positive NSCLC [, ]. It has received FDA and EMA approval for use in patients who have progressed on or are intolerant to Crizotinib [, ].

Relevance: Alectinib is structurally similar to Crizotinib and acts as a more potent ALK inhibitor. This enhanced potency allows Alectinib to overcome some instances of acquired resistance to Crizotinib [, ]. Ongoing phase III trials are evaluating Alectinib as a potential first-line treatment for ALK-positive NSCLC [, ].

Brigatinib

Compound Description: Brigatinib (Alunbrig®) is a next-generation ALK inhibitor that exhibits efficacy in ALK-positive NSCLC, particularly in patients who have progressed on Crizotinib [, ]. It has gained FDA approval for use in Crizotinib-resistant patients [].

Relevance: Brigatinib shares structural similarities with Crizotinib and acts as a potent ALK inhibitor, making it suitable for treating patients who develop resistance to Crizotinib []. Notably, it demonstrates activity against a broader range of ALK resistance mutations compared to earlier-generation inhibitors [].

Lorlatinib

Compound Description: Lorlatinib is a third-generation ALK inhibitor specifically designed to combat resistance mechanisms against other ALK-TKIs, including Crizotinib [, ]. It exhibits efficacy against a broader spectrum of ALK mutations, including the common G2032R mutation [].

Relevance: Lorlatinib's structure allows it to overcome several resistance mechanisms that limit Crizotinib's effectiveness. This compound represents a promising therapeutic option for patients who have progressed on Crizotinib or other ALK inhibitors, particularly those harboring specific resistance mutations [].

Cabozantinib

Compound Description: Although not specifically mentioned in this set of papers regarding Crizotinib resistance, Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFR2, and RET, among others []. It has been explored in various cancers, including those with MET amplification.

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) []. It has been used in the treatment of EGFR-mutant NSCLC.

Dasatinib

Compound Description: Dasatinib is a multi-kinase inhibitor with activity against BCR-ABL, SRC family kinases, and others []. It has been primarily used in the treatment of chronic myeloid leukemia.

Source and Classification

Crizotinib, chemically known as (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is sourced from various synthetic methodologies aimed at producing its active pharmaceutical ingredient. It belongs to the class of compounds known as kinase inhibitors, specifically targeting ALK and c-Met pathways, which are crucial in tumorigenesis and cancer progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Crizotinib involves several key steps that can be summarized as follows:

  1. Preparation of Intermediates: The synthesis begins with the reaction of 4-mesylate piperidine-1-formic acid tert-butyl ester with 4-nitropyrazole to form an intermediate compound. This is followed by a reduction step using hydrazine hydrate to convert the nitro group into an amino group.
  2. Formation of the Final Compound: The amino compound undergoes diazotization with tert-butyl nitrite and subsequently reacts with a boric acid ester compound in the presence of a free radical initiator to yield Crizotinib. This method is noted for its efficiency and simplicity, making it suitable for industrial production .
  3. Alternative Synthesis Routes: Other methods include asymmetric hydrogenation processes, which utilize catalysts to produce chiral intermediates necessary for Crizotinib synthesis .
Molecular Structure Analysis

Structure and Data

Crizotinib's molecular structure can be described as follows:

  • Molecular Formula: C_21H_22Cl_2F_N_3O
  • Molecular Weight: 450.33 g/mol
  • Key Functional Groups: The structure features a piperidine ring, a pyrazole moiety, and a pyridine backbone, along with dichlorofluorophenyl ether functionalities.

The compound's three-dimensional configuration is critical for its interaction with target kinases, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Crizotinib undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The reaction between the piperidine derivative and 4-nitropyrazole involves nucleophilic substitution mechanisms.
  2. Reduction Reaction: The conversion of nitro to amino groups is achieved through reduction with hydrazine hydrate.
  3. Coupling Reactions: The final coupling reaction with boric acid esters forms the complete structure of Crizotinib, showcasing typical reactions found in organic synthesis involving aryl halides .
Mechanism of Action

Process and Data

Crizotinib functions primarily by inhibiting the activity of anaplastic lymphoma kinase, which plays a pivotal role in cell proliferation and survival in cancers that express this kinase aberrantly. The mechanism involves binding to the ATP-binding site of ALK, preventing phosphorylation and subsequent activation of downstream signaling pathways that lead to tumor growth.

Additionally, Crizotinib inhibits c-Met signaling, which is implicated in invasive growth and metastasis in various cancers. This dual inhibition contributes significantly to its therapeutic effects in treating ALK-positive NSCLC .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water
  • Melting Point: Approximately 190 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Stability: Maintains stability across a range of pH levels typically encountered in physiological conditions.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Crizotinib has revolutionized the treatment landscape for patients with ALK-positive non-small cell lung cancer. Its targeted action allows for effective management of tumor growth with potentially fewer side effects compared to traditional chemotherapy. Ongoing research continues to explore its efficacy against other malignancies harboring similar genetic alterations, expanding its potential applications beyond NSCLC .

Molecular Mechanisms of Action

Kinase Inhibition Profile: ALK, ROS1, and c-MET Targeting

Crizotinib (PF-02341066) is a multi-targeted tyrosine kinase inhibitor with potent activity against anaplastic lymphoma kinase (ALK), ROS1 (c-ros oncogene 1), and c-MET (hepatocyte growth factor receptor, HGFR). Its primary therapeutic effect in non-small cell lung cancer (NSCLC) stems from inhibiting ALK and ROS1 fusion proteins, while c-MET inhibition contributes to antimetastatic activity. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its selectivity: ALK (24 nM), ROS1 (11 nM), and c-MET (12 nM) [1] [7]. Crizotinib competitively binds to the ATP-binding pocket of these kinases, preventing autophosphorylation and downstream signaling. This inhibition is particularly effective in tumors driven by ALK or ROS1 rearrangements, where constitutive kinase activation promotes cell proliferation and survival [2] [6].

Table 1: Kinase Inhibition Profile of Crizotinib

Target KinaseIC₅₀ (nM)Biological RoleRelevance in Cancer
ALK24Regulates cell growth/differentiationOncogenic fusion proteins (e.g., EML4-ALK)
ROS111Involved in cell adhesion/migrationChromosomal rearrangements (e.g., CD74-ROS1)
c-MET12Mediates invasive growth & metastasisAmplification/mutation in solid tumors
RON>100*Modulates cell motilityOverexpression in epithelial cancers

*Estimated based on structural homology to c-MET [1] [7].

Structural Basis of Crizotinib–Kinase Interactions

Crizotinib ((R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) is a small molecule (molecular weight: 450.34 Da) with a central aminopyridine core critical for kinase binding. It occupies the ATP-binding site through:

  • Hydrogen bonding: The aminopyridine nitrogen forms H-bonds with the kinase "hinge region" (e.g., ALK Met1199, ROS1 Met2024) [2] [7].
  • Hydrophobic interactions: Dichlorofluorophenyl and piperidine-pyrazole groups anchor into hydrophobic pockets (e.g., ALK Leu1122, ROS1 Leu2087) [7].
  • Stereoselectivity: The R-enantiomer shows 10-fold higher potency than the S-form due to optimal steric fitting [1].

In ALK, crizotinib stabilizes the inactive kinase conformation by displacing the activation loop, preventing autophosphorylation. ROS1 shares 77% amino acid identity in the kinase domain with ALK, explaining crizotinib’s high affinity for both targets [6] [7].

Table 2: Key Binding Residues for Crizotinib in Kinases

KinaseH-Bond ResiduesHydrophobic Pocket ResiduesGatekeeper Residue
ALKMet1199, Glu1197Leu1122, Leu1198, Val1130Leu1196
ROS1Met2024, Glu2022Leu2087, Leu2023, Val1944Leu2021
c-METMet1160, Asp1222Leu1157, Val1092, Tyr1159Tyr1230

Signal Transduction Pathways Modulated by Crizotinib

Crizotinib disrupts critical oncogenic pathways by inhibiting ALK, ROS1, and c-MET:

  • PI3K/AKT/mTOR pathway: Suppresses phosphorylation of AKT and S6K, inhibiting cell survival and protein synthesis [4] [9].
  • MAPK/ERK pathway: Reduces activation of RAS/RAF/ERK cascades, diminishing cell proliferation signals [4].
  • JAK/STAT pathway: Inhibits STAT3 phosphorylation, impairing tumor cell migration and immune evasion [4] [9].
  • TGFβ pathway: Directly inhibits TGFβ receptor I (TβRI) kinase activity (IC₅₀ ~100 nM), blocking Smad2/3 phosphorylation. This suppresses epithelial-mesenchymal transition (EMT), metastasis, and invasion in NSCLC models [5].

Figure: Crizotinib’s network of pathway inhibition

ALK/ROS1/c-MET → PI3K/AKT/mTOR → Cell Survival ×  → RAS/RAF/ERK    → Proliferation ×  → JAK/STAT       → Migration ×  TβRI            → Smad2/3        → EMT/Metastasis ×  

Oncogenic Fusion Proteins (EML4-ALK, ROS1 Rearrangements) and Crizotinib Sensitivity

Oncogenic fusions deregulate ALK/ROS1 kinase activity, creating therapeutic vulnerabilities:

  • EML4-ALK: Results from chromosome 2 inversion [inv(2)(p21p23)], joining EML4’s N-terminal tandem basic domain to ALK’s kinase domain. This causes constitutive dimerization and activation. Over 15 EML4-ALK variants exist (e.g., V1, V3a/b), all crizotinib-sensitive due to conserved kinase domains [2] [4].
  • ROS1 rearrangements: Fusions (e.g., CD74-ROS1, SLC34A2-ROS1) replace ROS1’s extracellular domain with partner oligomerization domains, enabling ligand-independent signaling. ROS1’s 84% ATP-site homology to ALK explains crizotinib’s efficacy [6] [9].

Table 3: Common Oncogenic Fusions Targeted by Crizotinib

Fusion ProteinFrequency in NSCLCKey Fusion PartnersResponse to Crizotinib
EML4-ALK3–5%EML4 (V1–V7)ORR: 72–74% [3] [7]
ROS1 rearrangements1–2%CD74, SLC34A2, FIG, SDC4, EZRORR: 72%; median PFS: 19.3 mo [6] [9]
NPM-ALK*Rare (ALCL)NucleophosminORR: 90% (in ALCL) [1]

*Anaplastic large cell lymphoma (ALCL), not NSCLC.

Crizotinib resistance arises via secondary kinase mutations (e.g., ALK L1196M, ROS1 G2032R) or bypass pathways (e.g., MET amplification), but retains efficacy against baseline fusions [4] [8].

Properties

CAS Number

877399-52-5

Product Name

Crizotinib

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N

Solubility

Insoluble

Synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H- pyrazol-4-yl)pyridin-2-ylamine; PF 02341066; PF 2341066; [3-[[(R)-1-(2,6-Dichloro-3-

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.